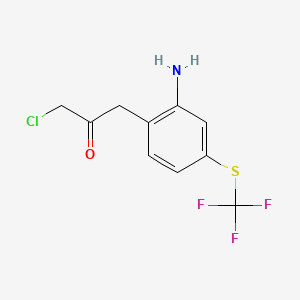

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Description

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a synthetic organic compound featuring a phenyl ring substituted with an amino group (-NH₂) at position 2, a trifluoromethylthio (-SCF₃) group at position 4, and a 3-chloropropan-2-one moiety. This structure combines electron-donating (amino), electron-withdrawing (-SCF₃), and reactive (chlorinated ketone) groups, making it a promising candidate for pharmaceutical applications, particularly in antimicrobial and antifungal contexts. The trifluoromethylthio group enhances lipophilicity and metabolic stability, while the amino group facilitates hydrogen bonding interactions with biological targets .

Properties

Molecular Formula |

C10H9ClF3NOS |

|---|---|

Molecular Weight |

283.70 g/mol |

IUPAC Name |

1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H9ClF3NOS/c11-5-7(16)3-6-1-2-8(4-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2 |

InChI Key |

QQAOTUJONYGUDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)N)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The nucleophilic substitution approach is the most widely documented method for synthesizing 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one. This method leverages the reactivity of the amino group in 2-amino-4-(trifluoromethylthio)phenol, which acts as a nucleophile, displacing a leaving group (e.g., chloride) from 3-chloropropan-2-one.

Typical Procedure :

- Starting Materials :

- 2-Amino-4-(trifluoromethylthio)phenol (1.0 equiv)

- 3-Chloropropan-2-one (1.2 equiv)

- Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

- Solvent: Dimethylformamide (DMF) or acetone

Reaction Conditions :

- Temperature: 60–80°C

- Duration: 6–12 hours

- Atmosphere: Inert (N₂ or Ar)

Workup :

- Neutralization with dilute HCl

- Extraction using ethyl acetate

- Purification via column chromatography (silica gel, hexane/ethyl acetate)

Key Observations :

- The use of DMF as a solvent enhances reaction efficiency due to its high polarity, facilitating nucleophilic attack.

- Excess 3-chloropropan-2-one ensures complete conversion, as side reactions (e.g., dimerization) are minimized under controlled temperatures.

Optimization Studies

Optimization of this method has revealed critical dependencies on reaction parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | Maximizes rate without decomposition |

| Base Concentration | 2.0–2.5 equiv | Neutralizes HCl byproduct effectively |

| Solvent Polarity | High (DMF > acetone) | Accelerates nucleophilic substitution |

Yields typically range from 65% to 78%, with purity exceeding 95% after purification.

Multi-Step Synthesis via Nitro Intermediate

Sequential Functionalization Strategy

An alternative route involves constructing the aromatic ring stepwise, beginning with a nitro-substituted precursor. This method is advantageous for introducing the trifluoromethylthio group under controlled conditions.

Synthetic Pathway :

- Nitro Introduction :

- Nitration of 4-(trifluoromethylthio)phenol using HNO₃/H₂SO₄ yields 2-nitro-4-(trifluoromethylthio)phenol.

Reduction to Amine :

- Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amino group.

Coupling with Chloropropanone :

- The resulting 2-amino-4-(trifluoromethylthio)phenol undergoes nucleophilic substitution with 3-chloropropan-2-one, as described in Section 1.

Advantages :

- Enables precise control over substituent positions.

- Mitigates side reactions associated with direct functionalization of sensitive groups.

Comparative Yield Analysis

| Step | Yield (%) | Key Challenge |

|---|---|---|

| Nitration | 85–90 | Over-nitration at high temps |

| Reduction | 75–80 | Catalyst poisoning by sulfur |

| Final Coupling | 60–70 | Competing oxidation of amine |

Overall yields for this route (~45–55%) are lower than direct substitution but offer superior regioselectivity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial applications prioritize scalability and safety. Continuous flow reactors (CFRs) have been adopted to synthesize this compound efficiently.

CFR Parameters :

- Residence Time : 30–60 minutes

- Temperature Gradient : 50°C (inlet) → 75°C (outlet)

- Solvent : Ethanol/water mixtures (cost-effective and recyclable)

Benefits :

- 20–30% higher throughput compared to batch reactors.

- Reduced risk of thermal runaway due to rapid heat dissipation.

Challenges and Mitigation Strategies

Competing Side Reactions

The amino and trifluoromethylthio groups are susceptible to oxidation and nucleophilic attack, respectively. Common side products include:

- Oxidized Amine : Formed in the presence of trace O₂, mitigated by inert atmospheres.

- Trifluoromethylthio Displacement : Addressed by using non-polar solvents (e.g., toluene) during coupling.

Purification Considerations

Column chromatography remains the gold standard for isolating the target compound. Gradient elution (hexane → ethyl acetate) resolves co-eluting byproducts, while recrystallization in ethanol/water mixtures enhances crystalline purity.

Chemical Reactions Analysis

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein modifications.

Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It finds applications in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances its lipophilicity, facilitating membrane penetration. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modifications of the target molecules. These interactions can modulate various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity and properties can be contextualized against structurally related analogs:

Key Observations:

Trifluoromethylthio (-SCF₃) vs. In chalcone derivatives (e.g., 3n), bromine and chlorine substituents contribute to antifungal activity, but fluorine-containing groups (e.g., -SCF₃) may offer superior metabolic stability .

Amino (-NH₂) vs. Hydroxy (-OH) Groups: The 2-amino group in the target compound enables hydrogen bonding with microbial enzymes, a feature absent in hydroxy-substituted chalcones (e.g., 3n). This may broaden its antimicrobial spectrum .

Ketone Moiety Variations:

- The 3-chloropropan-2-one group introduces a reactive chlorinated ketone, which may act as an electrophilic warhead compared to α,β-unsaturated ketones in chalcones. This structural difference could influence reactivity and target specificity .

Biological Activity

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one, also known as a chloropropanone derivative, is a synthetic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, featuring a trifluoromethylthio group and an amino group on the phenyl ring, contributes to its reactivity and interaction with biological targets.

- Molecular Formula : C10H9ClF3NOS

- Molecular Weight : 283.70 g/mol

- IUPAC Name : 1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

- CAS Number : 1804508-91-5

Structural Features

| Property | Value |

|---|---|

| Density | 1.43 g/cm³ |

| Boiling Point | Approximately 284.8 °C |

| pKa | Estimated at 0.79 |

| InChI Key | QQAOTUJONYGUDQ-UHFFFAOYSA-N |

The trifluoromethylthio group enhances lipophilicity, facilitating membrane penetration, while the amino group can engage in hydrogen bonding with target proteins, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to altered biochemical pathways.

- Receptor Binding : It can bind to various receptors, influencing cellular signaling processes.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research indicates that the compound can modulate enzyme activities involved in metabolic pathways. For instance, studies have demonstrated its inhibitory effects on certain proteases, suggesting potential applications in treating diseases where these enzymes play a critical role.

- Cellular Assays : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The mechanism appears to involve the disruption of mitochondrial function and activation of caspases.

- Pharmacological Potential : A study focused on the pharmacokinetics of this compound demonstrated favorable absorption and distribution characteristics, supporting further exploration as a therapeutic candidate .

Applications in Scientific Research

The compound's unique properties make it valuable across various fields:

- Medicinal Chemistry : As a pharmaceutical intermediate, it holds promise for developing new drugs targeting specific diseases.

- Biochemical Research : It serves as a tool for studying enzyme interactions and protein modifications.

- Industrial Applications : The compound is also explored for use in agrochemicals and specialty chemicals due to its reactivity profile.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one, and how does the trifluoromethylthio group influence reaction conditions?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl ring. A Friedel-Crafts acylation or nucleophilic substitution can introduce the chloropropanone moiety, followed by amination and trifluoromethylthio group installation via thiolation with (trifluoromethyl)thiolation reagents (e.g., AgSCF₃ or Cu-mediated protocols). The trifluoromethylthio group increases steric hindrance and electron-withdrawing effects, necessitating controlled temperatures (0–25°C) and inert atmospheres to avoid decomposition. Characterization via and LC-MS is critical to confirm regioselectivity and purity .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) differentiate this compound from structurally similar analogs?

Methodological Answer:

- : The amino group (NH₂) at the 2-position appears as a broad singlet (~δ 5.5–6.5 ppm). The trifluoromethylthio (SCF₃) group deshields adjacent protons, shifting aromatic protons to δ 7.8–8.2 ppm.

- : A distinct singlet near δ -40 ppm confirms the SCF₃ group.

- FT-IR: Stretching vibrations for C=O (~1700 cm⁻¹), NH₂ (~3350 cm⁻¹), and C-SCF₃ (~1100 cm⁻¹) are key markers. Comparative analysis with analogs lacking SCF₃ (e.g., ) highlights these differences .

Q. What computational methods are suitable for predicting the reactivity of the chloropropanone moiety in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electrophilic α-carbon in the chloropropanone group. Solvent effects (e.g., polar aprotic vs. protic) are incorporated using the PCM model. Fukui indices identify nucleophilic attack sites, while electrostatic potential maps reveal charge distribution near the carbonyl group. Validation against experimental kinetic data (e.g., SN2 reactivity with amines) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro assays?

Methodological Answer:

- Assay Validation: Compare cell lines (e.g., HEK293 vs. HepG2) for receptor expression levels using qPCR or Western blot.

- Solubility Controls: Use DMSO concentration gradients (<0.1% v/v) to avoid solvent interference.

- Metabolic Stability: Perform LC-MS/MS to assess compound degradation in cell media over time.

- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to evaluate inter-assay variability. Cross-reference with structurally similar compounds () to identify substituent-specific trends .

Q. What experimental designs are recommended to study the environmental fate of this compound in aquatic systems?

Methodological Answer:

- Hydrolysis Kinetics: Conduct pH-dependent studies (pH 3–9) at 25°C, monitoring degradation via HPLC-UV.

- Photolysis: Exclude samples to UV-Vis light (λ = 254–365 nm) in quartz cells, analyzing byproducts with HRMS.

- Sediment-Water Partitioning: Use OECD Guideline 106 with -labeled compound to quantify adsorption coefficients (Kd).

- Microbial Degradation: Incubate with activated sludge (OECD 301F) and measure CO₂ evolution. Compare with analogs lacking SCF₃ to isolate substituent effects .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be optimized for pharmacokinetic profiling of this compound?

Methodological Answer:

- Hepatic Clearance: Use human liver microsomes (HLM) with NADPH cofactor; calculate intrinsic clearance (Clₐᵢₙₜ) via substrate depletion.

- Plasma Protein Binding: Equilibrium dialysis (37°C, pH 7.4) with LC-MS quantification.

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Input parameters include logP (experimentally determined via shake-flask), pKa (from potentiometric titration), and tissue-specific permeability (Caco-2 assays). Validate against rodent PK studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.